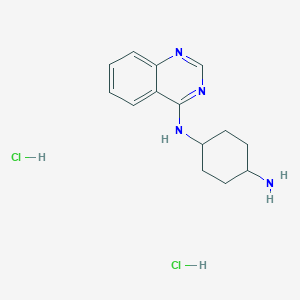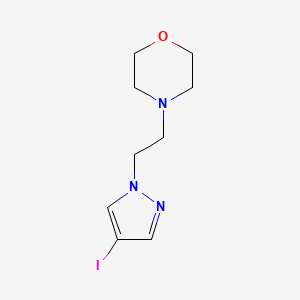
4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
- One-Pot Synthesis Techniques : Morpholine derivatives, such as 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine, have been utilized in one-pot, multi-component synthesis methods. For instance, a one-pot, four-component reaction involving ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile with morpholine derivatives as catalysts has been reported. This approach affords dihydropyrano[2,3-c]pyrazoles in moderate to excellent yields, highlighting the catalyst's efficiency and environmental friendliness (Zhou, Li, & Su, 2016).
- Novel Compound Synthesis : Research has focused on synthesizing new derivatives for potential biological activities, such as anti-inflammatory and antiparasitic effects. For example, novel pyrazoline derivatives containing a morpholinophenyl moiety have shown diverse levels of anti-inflammatory activities (Khalil, 2011).
Biological and Pharmacological Applications
- Cancer Research : Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their evaluation against lung cancer cells have been conducted, demonstrating the potential therapeutic applications of morpholine derivatives in cancer treatment (Zheng et al., 2011).
- Antimicrobial and Antituberculosis Activities : Compounds with morpholine derivatives have been screened for their biological activity, showcasing significant anti-TB activity and antimicrobial properties, which suggest their usefulness in developing new therapeutic agents (S.V et al., 2019).
Mécanisme D'action
Target of Action
It is known that pyrazole-containing compounds have a broad range of biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
Compounds containing a pyrazole moiety are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole-containing compounds , it is likely that this compound affects multiple pathways.
Pharmacokinetics
It is known that the compound is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
It is known that pyrazole-containing compounds can have a range of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular level.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Propriétés
IUPAC Name |
4-[2-(4-iodopyrazol-1-yl)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14IN3O/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEXBLPGEKTFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
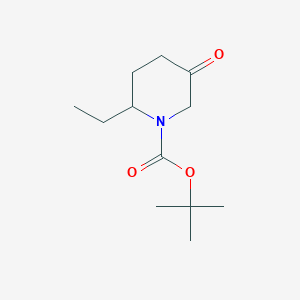
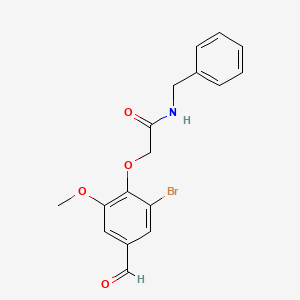
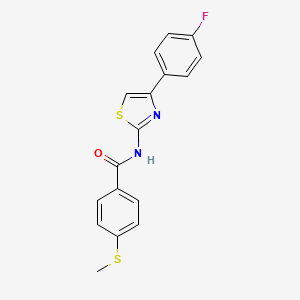
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2982823.png)
![2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2982824.png)
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2982825.png)
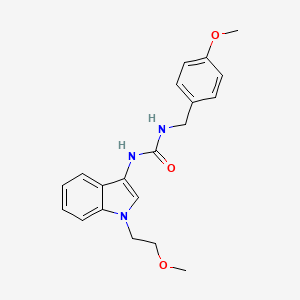
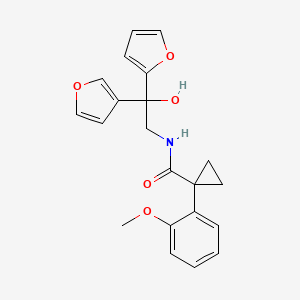
![2,2-dimethyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide](/img/structure/B2982831.png)
![rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B2982832.png)
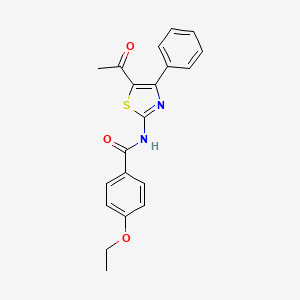
![1-[4-(3-Ethyl-3-hydroxypyrrolidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2982835.png)

